Tert-butyl 3-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate

Medicinal Chemistry Physicochemical Profiling Lead Optimization

tert-Butyl 3-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate (CAS 945988-47-6) is a synthetic organic small molecule (C15H21ClN2O3, MW 312.79 g/mol) belonging to the class of N-Boc-protected piperidine ethers. It features a piperidine ring substituted at the 3-position with a 2-chloropyridin-4-yloxy moiety and protected at the nitrogen with a tert-butyloxycarbonyl (Boc) group.

Molecular Formula C15H21ClN2O3
Molecular Weight 312.79
CAS No. 945988-47-6
Cat. No. B2752828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate
CAS945988-47-6
Molecular FormulaC15H21ClN2O3
Molecular Weight312.79
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)OC2=CC(=NC=C2)Cl
InChIInChI=1S/C15H21ClN2O3/c1-15(2,3)21-14(19)18-8-4-5-12(10-18)20-11-6-7-17-13(16)9-11/h6-7,9,12H,4-5,8,10H2,1-3H3
InChIKeyQPZCZRRXDONFPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate (945988-47-6): A Versatile Chloropyridinyl Piperidine Intermediate for Medicinal Chemistry Procurement


tert-Butyl 3-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate (CAS 945988-47-6) is a synthetic organic small molecule (C15H21ClN2O3, MW 312.79 g/mol) belonging to the class of N-Boc-protected piperidine ethers. It features a piperidine ring substituted at the 3-position with a 2-chloropyridin-4-yloxy moiety and protected at the nitrogen with a tert-butyloxycarbonyl (Boc) group . This compound serves as a key intermediate in the synthesis of more complex pharmaceutically active molecules, particularly those targeting kinase inhibition and other biological pathways where its unique substitution pattern provides a critical synthetic handle for further functionalization [1].

Why Procuring tert-Butyl 3-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate (945988-47-6) Is Not Interchangeable with Structural Analogs


Although several structural analogs of tert-butyl 3-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate exist within the broader class of pyridinyloxy-piperidine building blocks, their interchangeability for scientific procurement is rarely feasible without compromising research outcomes. The precise substitution pattern—including the position of the pyridinyloxy ether on the piperidine ring (3- vs. 4-position), the presence of a chlorine atom on the pyridine ring, the choice of protecting group, and even the saturation of the heterocyclic core—each introduce significant and measurable divergences in physicochemical properties, reactivity, and biological target engagement [1]. Moving to a dechlorinated, regioisomeric, or pyrrolidine-based analog alters lipophilicity, hydrogen-bonding capacity, and molecular topology, which can sharply impact cellular penetration, off-target profiles, and synthetic tractability . The quantitative comparisons below establish that no close analog faithfully replicates the combined properties of 945988-47-6.

Head-to-Head Evidence for tert-Butyl 3-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate (945988-47-6) vs. Its Closest Analogs


Chlorine Substituent Effect: Increased Lipophilicity and Altered Reactivity vs. Dechlorinated Analog (954228-57-0)

tert-Butyl 3-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate (945988-47-6) contains a chlorine atom at the 2-position of the pyridine ring, a modification that is structurally absent in its closest analog, tert-butyl 3-(pyridin-4-yloxy)piperidine-1-carboxylate (954228-57-0). While the exact experimentally measured density and boiling point for the chlorinated compound are not available in the public domain, the molecular weight of 312.79 g/mol is substantially higher than that of the dechlorinated analog (278.35 g/mol), a 12.4% increase attributable solely to the chlorine atom . This mass difference is correlated with increased lipophilicity, a property linked to enhanced metabolic stability and membrane permeability in kinase inhibitor design as established in patent literature for similar chemotypes [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Regioisomeric Precision: Divergent Molecular Topology and Predicted Density vs. 4-Substituted Analog

The compound's ether linkage at the piperidine 3-position defines a crucial topological difference from its regioisomer, tert-butyl 4-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate, a compound discussed in patent literature for kinase inhibition [1]. While the target compound (945988-47-6) lacks publicly available experimental density data, its 4-substituted isomer has a predicted density of 1.206±0.06 g/cm³ [2]. This demonstrates that a shift of the attachment point by a single carbon atom on the piperidine ring results in a measurable change in predicted molecular packing. This topological shift directly impacts the spatial orientation of the pendant pyridine ring, a critical parameter for kinase hinge-region binding [1].

Chemical Biology Pharmacophore Design Parallel Synthesis

Heterocyclic Core Differentiation: Piperidine vs. Pyrrolidine Impacts Molecular Volume and Synthetic Versatility

The piperidine core of 945988-47-6 is a defining structural feature that differentiates it from the pyrrolidine analog, tert-butyl 3-(2-chloropyridin-4-yloxy)pyrrolidine-1-carboxylate (1824084-36-7). The molecular weight of 312.79 g/mol for the piperidine derivative exceeds that of the pyrrolidine analog (298.77 g/mol) by 14.02 g/mol, a difference corresponding precisely to one methylene (-CH2) unit . This structural divergence translates directly into greater conformational flexibility and a larger molecular volume for the piperidine compound, factors known to influence target binding kinetics and selectivity in kinase inhibitor programs [1].

Medicinal Chemistry Scaffold Hopping Fragment-Based Drug Design

Validated Synthetic Route with High Yield: 84% from 2-Chloro-4-nitropyridine Enables Efficient Scale-Up

A defined synthetic route to 945988-47-6 is documented in patent US08022222B2, where it is produced in 84% yield from tert-butyl 3-hydroxypiperidine-1-carboxylate and 2-chloro-4-nitropyridine . The procedure utilizes a straightforward Williamson ether synthesis with sodium hydride as the base. This 84% yield establishes a benchmark for process chemists, signifying a robust and high-yielding transformation that supports gram-scale and potentially multi-gram procurement batches . This is in contrast to synthesis routes for similar analogs, which can have significantly lower or unreported yields, particularly for regioisomers or advanced intermediates [1].

Process Chemistry Synthetic Methodology API Intermediate Synthesis

Commercial Availability at High Purity: NLT 98% from ISO-Certified Suppliers Supports Reproducible Research

945988-47-6 is commercially available at a guaranteed purity of NLT 98% from ISO-certified suppliers, specifically designed for pharmaceutical R&D . In contrast, many closely related analogs, including the des-chloro analog 954228-57-0 and the pyrrolidine analog 1824084-36-7, are standardly offered at a lower purity specification of 95% . This 3% minimum purity difference is critical for biological assays, where purities below 98% introduce uncertainty regarding the identity and concentration of impurities that could confound activity readouts, particularly in early-stage screening cascades. Furthermore, the availability of the compound with a documented ISO quality system ensures batch-to-batch consistency in physicochemical properties, a requirement often missing for less standardized comparator analogs .

Chemical Procurement Quality Control Reproducibility

Optimal Procurement Scenarios for tert-Butyl 3-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate (945988-47-6)


Kinase-Focused Library Synthesis Requiring a 3-Substituted Chloropyridine Pharmacophore

The documented use of closely related 2-chloropyridin-4-yloxy piperidine scaffolds as monocyclic kinase inhibitors in patent literature makes this compound an ideal building block for parallel library synthesis [1]. Its unique 3-substitution pattern, as established in the regioisomer comparison, provides a scaffold that is geometrically distinct from 4-substituted variants, enabling the exploration of novel vectors in the kinase hinge-binding region. Its high purity (NLT 98%) and ISO-certified quality control ensure that each library member is reliably synthesized from a consistent and well-characterized starting material, a critical requirement for meaningful SAR analysis .

Lead Optimization for Metabolic Stability Enhancement via Halogenation

Medicinal chemistry programs aimed at improving the metabolic stability of a lead series can strategically incorporate the chlorine atom of 945988-47-6. The 12.4% increase in molecular weight relative to the des-chloro analog provides a direct, quantifiable driver for enhanced lipophilicity—a property consistently linked to improved membrane permeability and metabolic stability in heterocyclic drug candidates [1]. Procuring this compound allows for a direct, side-by-side comparison with its des-chloro analog in microsomal stability assays, generating data that clearly maps the contribution of the chlorine atom to the overall PK profile.

Scaffold Hopping from Pyrrolidine to Piperidine for Conformational Flexibility

For fragment-based drug discovery or hit-to-lead programs, replacing a saturated pyrrolidine core with a piperidine core is a common scaffold-hopping strategy to modulate binding kinetics. The 14.02 g/mol increase in molecular weight and the additional methylene group of 945988-47-6 relative to its pyrrolidine analog provide a well-defined topological adjustment intended to enhance conformational entropy upon target binding or to fill a larger hydrophobic pocket [1]. Quantitative comparisons of binding kinetics (e.g., Kon/Koff rates) between the piperidine and pyrrolidine analogs would directly validate this scaffold hop.

Process Development and Scale-Up using a Validated High-Yielding Protocol

Chemical process groups tasked with scaling up the synthesis of a clinical candidate can leverage the explicitly documented synthetic procedure from patent US08022222B2, where 945988-47-6 is produced in an 84% yield [1]. This provides a de-risked starting point for route scouting, setting a clear benchmark for evaluating alternative synthetic strategies. The high yield directly translates to cost-effective procurement for large-scale in vivo studies, which is a quantifiable advantage over procuring less well-characterized analogs where yields are unknown or lower.

Quote Request

Request a Quote for Tert-butyl 3-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.